四硝酸赤藓醇

描述

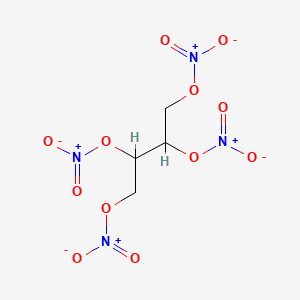

Erythrityl tetranitrate is a nitrate ester of erythritol, a sugar alcohol. It is a powerful explosive compound with properties similar to pentaerythritol tetranitrate and nitroglycerin. Erythrityl tetranitrate is known for its vasodilatory effects, making it useful in medical applications for the prevention of angina .

科学研究应用

Pharmacological Applications

Vasodilatory Effects

Erythrityl tetranitrate is primarily noted for its vasodilatory properties, similar to those of nitroglycerin. It has been evaluated for its efficacy in treating conditions such as angina pectoris. Clinical studies have shown that ETN can significantly improve exercise tolerance and reduce anginal pain, making it a candidate for long-term management of coronary artery disease .

Clinical Studies

- Bioavailability and Efficacy : A study assessing different dosage forms of ETN found all forms to be bioavailable, with oral administration showing the longest duration of effect. The study compared ETN's effects with nitroglycerin and placebo controls, demonstrating significant responses over placebo for up to 6 hours post-administration .

- Comparison with Other Nitrates : Research comparing ETN with isosorbide dinitrate indicated that both compounds effectively improve hemodynamics but may differ in onset and duration of action .

Table 1: Summary of Clinical Findings on Erythrityl Tetranitrate

Forensic Applications

Analytical Characterization

In forensic science, ETN has been identified as an improvised explosive material (IEM). Its analytical characterization is crucial for detection and identification in criminal investigations. Various techniques have been employed to analyze ETN, including:

- Mass Spectrometry : Electrospray ionization tandem mass spectrometry has been utilized to detect ETN in samples, providing rapid and reliable results .

- Spectroscopy Techniques : Fourier-transform infrared (FTIR) and Raman spectroscopy have expanded the understanding of ETN's structural characteristics, aiding forensic analysis by allowing detailed assignment of spectral bands .

Table 2: Analytical Techniques for Erythrityl Tetranitrate Detection

| Technique | Purpose |

|---|---|

| Mass Spectrometry | Detection and identification |

| FTIR Spectroscopy | Structural analysis |

| Raman Spectroscopy | Detailed spectral band assignments |

Case Studies

-

Forensic Analysis of Explosive Materials

A study focused on the analytical techniques used to characterize ETN highlighted the importance of accurate detection methods in forensic laboratories. The use of FTIR and NMR spectroscopy provided comprehensive data on the chemical composition of ETN, which is critical for legal investigations involving explosives . -

Clinical Trials on Vasodilatory Effects

Another significant study evaluated the long-term effects of ETN on patients with coronary artery disease. The trial demonstrated that patients receiving ETN experienced fewer angina attacks compared to those receiving placebo, indicating its potential as a therapeutic agent in managing heart conditions .

准备方法

Erythrityl tetranitrate is synthesized through the nitration of erythritol. The process involves the use of fuming nitric acid and concentrated sulfuric acid as the nitrating agent and catalyst, respectively . The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions. Industrial production methods typically involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity of the final product .

化学反应分析

Erythrityl tetranitrate undergoes several types of chemical reactions, including:

Oxidation: Erythrityl tetranitrate can be oxidized to form various nitrogen oxides.

Reduction: Reduction reactions can convert erythrityl tetranitrate back to erythritol or other intermediates.

Substitution: Nitrate groups in erythrityl tetranitrate can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

作用机制

Erythrityl tetranitrate exerts its effects by being converted to an active intermediate compound that activates the enzyme guanylate cyclase. This activation stimulates the synthesis of cyclic guanosine 3’,5’-monophosphate (cGMP), which then activates a series of protein kinase-dependent phosphorylations in smooth muscle cells. This process results in the dephosphorylation of the myosin light chain of the smooth muscle fiber, leading to the release of calcium ions and relaxation of the smooth muscle cells, ultimately causing vasodilation .

相似化合物的比较

Erythrityl tetranitrate is similar to other nitrate esters such as pentaerythritol tetranitrate and nitroglycerin. it is thought to be slightly more sensitive to friction and impact compared to pentaerythritol tetranitrate . Unlike nitroglycerin, erythrityl tetranitrate has a lower melting point and can be melt-casted . These properties make it unique and suitable for specific applications where other nitrate esters may not be ideal.

Similar Compounds

- Pentaerythritol tetranitrate (PETN)

- Nitroglycerin

- Erythritol trinitrate

Erythrityl tetranitrate’s unique combination of explosive power, sensitivity, and vasodilatory effects make it a compound of significant interest in both scientific research and industrial applications.

生物活性

Erythrityl tetranitrate (ETN) is a compound primarily known for its vasodilatory properties, similar to those of nitroglycerin. This article details its biological activity, mechanisms, therapeutic applications, and associated case studies, supported by diverse research findings.

Chemical and Pharmacological Profile

Chemical Structure and Classification

- Chemical Formula : CHNO

- Drug Class : Vasodilator

- Mechanism of Action : Erythrityl tetranitrate is metabolized to release nitric oxide (NO), which activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This process results in smooth muscle relaxation and vasodilation .

Pharmacokinetics

- Absorption and Distribution : Specific pharmacokinetic data such as absorption rates and volume of distribution are not well-documented.

- Half-Life : Not available.

- Metabolism and Elimination : The metabolic pathway remains largely uncharacterized; however, it is known that ETN undergoes biotransformation similar to other nitrates .

Therapeutic Applications

Erythrityl tetranitrate is primarily used for:

- Prophylaxis of Angina Pectoris : ETN is indicated for long-term management of patients with recurrent angina due to its slower onset compared to nitroglycerin .

- Vasodilatory Effects : It is utilized in treating conditions that benefit from vasodilation, such as heart failure and hypertension .

Clinical Efficacy

- Study on Bioavailability :

- Headache as a Side Effect :

- Long-term Treatment Outcomes :

Adverse Effects

Common adverse effects associated with erythrityl tetranitrate include:

- Headaches : Often transient but can be bothersome.

- Flushing and Dizziness : Due to vasodilation effects.

- Gastrointestinal Disturbances : Mild nausea or discomfort may occur with higher doses .

Comparative Analysis with Other Nitrates

| Compound | Mechanism of Action | Onset of Action | Common Uses |

|---|---|---|---|

| Erythrityl Tetranitrate | NO release → cGMP increase | Slow | Angina prophylaxis |

| Nitroglycerin | NO release → cGMP increase | Rapid | Acute angina relief |

| Isosorbide Dinitrate | NO release → cGMP increase | Moderate | Chronic angina management |

属性

IUPAC Name |

[(2R,3S)-1,3,4-trinitrooxybutan-2-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFOERUNNSHUGP-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022990 | |

| Record name | Erythrityl tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.95e-01 g/L | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Similar to other nitrites and organic nitrates, erythrityl tetranitrate is converted to an active intermediate compound which activates the enzyme guanylate cyclase. This stimulates the synthesis of cyclic guanosine 3',5'-monophosphate (cGMP) which then activates a series of protein kinase-dependent phosphorylations in the smooth muscle cells, eventually resulting in the dephosphorylation of the myosin light chain of the smooth muscle fiber. The subsequent release of calcium ions results in the relaxation of the smooth muscle cells and vasodilation. | |

| Record name | Erythrityl tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

7297-25-8 | |

| Record name | Erythrityl tetranitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7297-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrityl tetranitrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007297258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrityl tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythrityl tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eritrityl tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRITYL TETRANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35X333P19D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | Erythrityl tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Erythrityl Tetranitrate, a long-acting organic nitrate, primarily functions as a nitric oxide (NO) donor. [] Although the exact mechanism of NO release from nitrates is not fully elucidated, it is believed to involve enzymatic biotransformation. [] The released NO activates soluble guanylate cyclase within vascular smooth muscle cells. [] This activation leads to increased cyclic guanosine monophosphate (cGMP) levels, causing smooth muscle relaxation and subsequent vasodilation. []

A: Studies indicate that Erythrityl Tetranitrate administration in chronic heart failure patients leads to a decrease in preload and afterload, ultimately improving cardiac output without significantly impacting myocardial contractility. []

A: The molecular formula of Erythrityl Tetranitrate is C4H6N4O12, and its molecular weight is 302.11 g/mol. []

A: Research shows Erythrityl Tetranitrate is highly unstable under gamma radiation. Exposure to 3 x 10^6 r resulted in immediate explosion, highlighting its labile nature compared to aromatic nitroderivatives like Trinitrotoluene (TNT). []

ANone: The provided research does not focus on the catalytic properties of Erythrityl Tetranitrate. Therefore, this question cannot be answered from the given information.

ANone: The provided research does not delve into computational studies or QSAR models related to Erythrityl Tetranitrate. This aspect is not covered in the provided articles.

A: Studies comparing various organic nitrates demonstrate a strong correlation between the number of nitrate ester groups and the potency of guanylate cyclase activation. Erythrityl Tetranitrate, with four nitrate groups, displays higher potency compared to compounds like Isosorbide Dinitrate (two nitrate groups) and Isosorbide-5-nitrate (one nitrate group). []

A: Erythrityl Tetranitrate exhibits a prolonged duration of action, exceeding that of Isosorbide Dinitrate. Studies using systolic time intervals as a measure of drug effect demonstrated significant changes for up to four hours after Erythrityl Tetranitrate administration compared to placebo. [] Comparative evaluations suggest Erythrityl Tetranitrate's efficacy lasts for at least 45 minutes. [, ]

A: Digital plethysmography, particularly by measuring changes in diastolic amplitude intensity, serves as an effective method to evaluate the bioavailability of Erythrityl Tetranitrate. [, ]

ANone: The provided research predates current SHE regulations and therefore does not contain information regarding this aspect.

A: Erythrityl Tetranitrate is rapidly metabolized in the liver, primarily by glutathione-organic nitrate reductase. [, ] This enzyme catalyzes the denitration process, leading to the formation of metabolites with a lower number of nitrate groups and ultimately, inorganic nitrite ions. [] This rapid hepatic metabolism contributes to its short half-life in vivo.

A: Research indicates that Erythrityl Tetranitrate administration improves exercise tolerance in angina pectoris patients. [] This effect is attributed to its vasodilatory action, which increases coronary blood flow and myocardial oxygen supply.

A: Yes, Erythrityl Tetranitrate can serve as a reference compound when evaluating the effectiveness of other nitrates using electrocardiographic methods. Studies comparing the onset and duration of action for various nitrates, including Glyceryl Trinitrate and Isosorbide Dinitrate, utilized Erythrityl Tetranitrate as a comparator. []

ANone: The provided research does not contain specific details regarding resistance mechanisms or cross-resistance associated with Erythrityl Tetranitrate.

A: While the provided research does not explicitly focus on toxicity data, it does mention headaches as a potential side effect, particularly at higher doses. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。